リダミジン

概要

説明

リダミジンは、主に腸の分泌を抑制し、腸の通過を減らし、平滑筋の収縮を抑制することにより、下痢などの消化器疾患の治療に使用されます .

2. 製法

合成経路と反応条件: リダミジンは、2,6-ジメチルアニリンとメチルイソシアネートの反応により合成できます。反応は通常、制御された温度条件下で行われ、目的の生成物の形成が保証されます。 このプロセスには、中間体の形成が含まれ、これはさらに反応してリダミジンが生成されます .

工業的製造方法: 工業的な設定では、リダミジンの製造には、同様の反応条件を使用した大規模合成が伴いますが、収率と純度を高めるために最適化されています。 高性能液体クロマトグラフィー(HPLC)やその他の精製技術を使用することで、最終製品が医薬品規格を満たすことが保証されます .

科学的研究の応用

Lidamidine has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying alpha2-adrenergic receptor agonists.

Biology: Investigated for its effects on intestinal secretion and smooth muscle contraction.

Medicine: Applied in the treatment of gastrointestinal disorders such as diarrhea.

Industry: Utilized in the development of new pharmaceuticals targeting similar pathways.

作用機序

リダミジンは、α2-アドレナリン受容体を活性化することにより、その効果を発揮します。この活性化は神経伝達物質の放出を阻害し、腸の分泌と平滑筋の収縮が減少します。 主要な分子標的はα2-アドレナリン受容体であり、関与する経路には、サイクリックアデノシン一リン酸(cAMP)の産生阻害が含まれます .

類似化合物:

クロニジン: 同じ消化器系の用途に使用される別のα2-アドレナリン受容体作動薬です。

ロペラミド: 下痢の治療に使用されますが、異なるメカニズムで作用します。

ジフェノキシレート: 異なる作用機序を持つ別の制下痢薬です。

独自性: リダミジンは、末梢α2-アドレナリン受容体を特異的に標的とすることで、中枢神経系の副作用を最小限に抑えています。 これは、重大な中枢性副作用なしに消化器疾患を治療するのに特に役立ちます .

生化学分析

Biochemical Properties

Lidamidine interacts with alpha2-adrenergic receptors, inhibiting intestinal secretion, reducing intestinal transit, and inhibiting smooth muscle contraction . The molecular formula of Lidamidine is C11H16N4O .

Cellular Effects

Lidamidine exerts its effects on various types of cells, particularly those in the gastrointestinal tract. It inhibits intestinal secretion and reduces intestinal transit, thereby helping to control diarrhoea . Lidamidine also inhibits smooth muscle contraction, which can help to alleviate symptoms of gastrointestinal disorders .

Molecular Mechanism

The molecular mechanism of Lidamidine involves its action as an alpha2-adrenergic receptor agonist . By binding to these receptors, Lidamidine inhibits intestinal secretion, reduces intestinal transit, and inhibits smooth muscle contraction .

Temporal Effects in Laboratory Settings

The effects of Lidamidine on stool output and salt and water transport in the small intestine were investigated in a patient with gross secretory diarrhoea caused by a vasoactive intestinal polypeptide (VIP) secreting tumour in the liver

Metabolic Pathways

As an alpha2-adrenergic receptor agonist, it likely interacts with enzymes and cofactors involved in adrenergic signaling .

Transport and Distribution

Given its role as an alpha2-adrenergic receptor agonist, it likely interacts with transporters or binding proteins associated with these receptors .

Subcellular Localization

The subcellular localization of Lidamidine and its metabolites in rat liver showed that the majority of radioactivity appeared in the postmicrosomal supernatant fraction, with lysosomes and microsomes having the highest relative specific activity (RSA) of the particulate fractions .

準備方法

Synthetic Routes and Reaction Conditions: Lidamidine can be synthesized through the reaction of 2,6-dimethylaniline with methyl isocyanate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the formation of an intermediate, which is then further reacted to yield Lidamidine .

Industrial Production Methods: In industrial settings, the production of Lidamidine involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets pharmaceutical standards .

化学反応の分析

反応の種類: リダミジンは、次のようなさまざまな化学反応を起こします。

酸化: リダミジンは酸化されて、さまざまな酸化された誘導体が生成されます。

還元: 特定の条件下で還元されて、還元された形が生成されます。

置換: リダミジンは置換反応に関与することができ、官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまなハロゲン化剤と触媒が使用されます。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により水酸化誘導体が生成される場合がありますが、還元によりアミン誘導体が生成される可能性があります .

4. 科学研究への応用

リダミジンは、幅広い科学研究に利用されています。

化学: α2-アドレナリン受容体作動薬の研究におけるモデル化合物として使用されます。

生物学: 腸の分泌と平滑筋の収縮に対する効果が調査されています。

医学: 下痢などの消化器疾患の治療に適用されます。

類似化合物との比較

Clonidine: Another alpha2-adrenergic receptor agonist used for similar gastrointestinal applications.

Loperamide: Used to treat diarrhea but works through different mechanisms.

Diphenoxylate: Another antidiarrheal agent with a different mode of action.

Uniqueness: Lidamidine is unique in its specific targeting of peripheral alpha2-adrenergic receptors, which minimizes central nervous system side effects. This makes it particularly useful for treating gastrointestinal disorders without significant central side effects .

特性

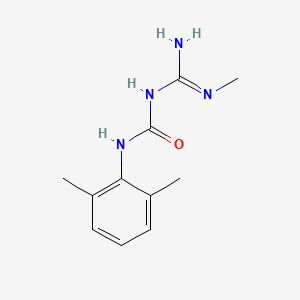

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3/h4-6H,1-3H3,(H4,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJHSBDJDZUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0 (mono-hydrochloride), 66283-88-3 (unspecified hydrochloride) | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049080 | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66871-56-5 | |

| Record name | Lidamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66871-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066871565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIDAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8X04W8418 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (lidamidine hydrochloride)?

A1: Lidamidine hydrochloride exerts its antidiarrheal effects primarily through the activation of peripheral α2-adrenoceptors in the intestinal tract. [, ] This activation leads to several downstream effects that contribute to its antidiarrheal properties.

Q2: How does the activation of α2-adrenoceptors by lidamidine hydrochloride lead to its antidiarrheal effects?

A2: α2-adrenoceptor activation by lidamidine hydrochloride leads to:

- Inhibition of intestinal motility: This slows down the movement of intestinal contents, allowing more time for water absorption and reducing the frequency of bowel movements. [, , ]

- Stimulation of intestinal fluid absorption: Lidamidine hydrochloride promotes the absorption of water and electrolytes from the intestinal lumen, thereby reducing the water content of stools. [, ]

- Possible reduction in intestinal secretion: While the exact mechanism is not fully elucidated, lidamidine hydrochloride might also reduce fluid secretion into the intestinal lumen, further contributing to its antidiarrheal action. []

Q3: Does lidamidine hydrochloride cross the blood-brain barrier?

A3: Lidamidine hydrochloride has poor blood-brain barrier permeability, which minimizes centrally mediated α2 effects often seen with other α2-adrenoceptor agonists. This characteristic contributes to its favorable side effect profile compared to some other drugs in its class. []

Q4: What is the molecular formula and weight of lidamidine hydrochloride?

A4: The molecular formula of lidamidine hydrochloride is C11H17N4OCl. Its molecular weight is 256.74 g/mol. []

Q5: Is there any information available on the spectroscopic data of lidamidine hydrochloride?

A5: Yes, spectroscopic data including IR, NMR, and mass spectrometry have been used to characterize lidamidine hydrochloride and its metabolites. [, ] For example, a novel method using dimethylformamide dimethylacetal reagent was developed to derivatize lidamidine for analysis by gas chromatography. []

Q6: How do structural modifications of lidamidine affect its pharmacological activity?

A6: While specific SAR studies are not extensively detailed in the provided papers, research indicates that the amidinourea moiety and the 2,6-dimethylphenyl group in lidamidine are essential for its interaction with α2-adrenoceptors and subsequent activity. [, ] Modifications to these groups could potentially alter its potency, selectivity, and duration of action. Further research exploring the impact of specific structural modifications on lidamidine's pharmacological profile would be valuable.

Q7: What is known about the stability of lidamidine hydrochloride?

A7: Research indicates that lidamidine hydrochloride demonstrates stability in aqueous solutions across a range of pH values (1-13) at various temperatures (50°C, 65°C, 80°C). [] This suggests suitability for different formulation strategies. Further studies on long-term stability and under various storage conditions would be beneficial.

Q8: What is the pharmacokinetic profile of lidamidine hydrochloride?

A8: Studies using 14C-labelled lidamidine hydrochloride in rats and monkeys revealed rapid and almost complete absorption from the gastrointestinal tract following a single oral dose. [] Peak plasma concentrations are reached within 30 minutes in rats and 1 hour in monkeys. [] The compound undergoes extensive metabolism (over 90%) before excretion, primarily through the urine. [, ]

Q9: What in vitro models have been used to study the effects of lidamidine hydrochloride?

A9: Various in vitro models, including isolated guinea pig ileum and rat colon, have been utilized to demonstrate lidamidine hydrochloride's ability to inhibit smooth muscle contractions induced by various agonists like acetylcholine, histamine, and prostaglandin E2. [] These studies highlight its direct effects on intestinal smooth muscle, contributing to its antimotility action.

Q10: How effective is lidamidine hydrochloride in treating diarrhea in animal models?

A10: Lidamidine hydrochloride has consistently demonstrated potent antidiarrheal activity in various animal models, effectively inhibiting diarrhea induced by castor oil, prostaglandin E2, carbachol, and serotonin. [] Notably, its efficacy often surpasses that of other antidiarrheal agents such as diphenoxylate and loperamide. []

Q11: Has lidamidine hydrochloride been evaluated in clinical trials for the treatment of diarrhea?

A11: Yes, clinical trials have been conducted to evaluate the efficacy and safety of lidamidine hydrochloride in patients with acute diarrhea. [, ] Results showed that lidamidine hydrochloride effectively reduced the number of bowel movements and improved stool consistency compared to placebo. []

Q12: What is the efficacy of lidamidine hydrochloride in treating irritable bowel syndrome (IBS)?

A12: While lidamidine hydrochloride demonstrated some efficacy in reducing the frequency of bowel movements in a clinical trial involving IBS patients, its impact on abdominal pain and bloating was not significant. [] This suggests that its role in IBS management might be limited.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。